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molecular formula C12H7F4P B8637587 Bis(3,5-difluorophenyl)phosphine CAS No. 183268-31-7

Bis(3,5-difluorophenyl)phosphine

Cat. No. B8637587
M. Wt: 258.15 g/mol
InChI Key: ZFMQKOWCDKKBIF-UHFFFAOYSA-N
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Patent
US05616785

Procedure details

Bis(3,5-difluorophenyl)phosphinous acid (4.78 g=0.0174 mole) was placed in a 50 mL round bottom flask equipped with a magnetic stirring bar and a condenser with a nitrogen inlet tube. To this was added phenylsilane (1.54 g=0.014 mole). With stirring, the reaction was heated to 130° C. for three hours. As the temperature rose, the mixture became homogeneous and remained as such. After three hours, the reaction mixture was distilled, collecting the fraction boiling at 128°-138° C. at 0.05 mm Hg. The yield of bis(3,5-difluorophenyl)phosphine was 2.45 g (54%). The 3P absorption is at -37 ppm (relative to external H3PO4).
Name
Bis(3,5-difluorophenyl)phosphinous acid
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([P:9]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)O)[CH:5]=[C:6]([F:8])[CH:7]=1.C1([SiH3])C=CC=CC=1>>[F:17][C:15]1[CH:16]=[C:11]([PH:9][C:4]2[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[CH:3]=2)[CH:12]=[C:13]([F:18])[CH:14]=1

Inputs

Step One
Name
Bis(3,5-difluorophenyl)phosphinous acid
Quantity
4.78 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)P(O)C1=CC(=CC(=C1)F)F
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar and a condenser with a nitrogen inlet tube
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
collecting the fraction boiling at 128°-138° C. at 0.05 mm Hg
CUSTOM
Type
CUSTOM
Details
The 3P absorption

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(C=C(C1)F)PC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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